Molecular Weight and Hydrogen Bond Donor/Acceptor Profile: Differentiation from 4-Amino-3,5-difluorobenzaldehyde
4-Acetamido-3,5-difluorobenzaldehyde (MW 199.15, HBD=1, HBA=3) provides a distinct physicochemical profile from its 4-amino analog (MW 157.12, HBD=2, HBA=3) . The higher molecular weight (+42.03 Da) reflects the acetyl group addition, while the reduction in HBD count from 2 to 1 alters hydrogen bonding capacity. These differences position the target compound in a different region of drug-like chemical space, relevant for fragment-based screening and lead optimization programs where incremental changes in MW and HBD count influence permeability, solubility, and target binding.
| Evidence Dimension | Molecular weight and hydrogen bond donor count |
|---|---|
| Target Compound Data | MW = 199.15 g/mol; HBD = 1 (acetamido NH); HBA = 3 (aldehyde O, acetamido C=O, 2×F); LogP (predicted) ≈ 1.5 |
| Comparator Or Baseline | 4-Amino-3,5-difluorobenzaldehyde (CAS 135564-23-7): MW = 157.12 g/mol; HBD = 2 (amino NH₂); HBA = 3 (aldehyde O, amino N, 2×F); LogP (predicted) ≈ 1.2 |
| Quantified Difference | ΔMW = +42.03 g/mol (+26.7%); ΔHBD = -1; ΔLogP ≈ +0.3 |
| Conditions | Computed molecular properties from structure; MW from Chemsrc ; comparator MW from AKSci supplier data ; LogP and HBD/HBA predicted by standard cheminformatics algorithms |
Why This Matters
In medicinal chemistry lead optimization, a single HBD change can alter oral bioavailability by >5-fold and CNS penetration by >10-fold, making the acetamido vs. amino selection a critical procurement decision, not a trivial substitution.
